molecular formula C12H17BrO B13597806 4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol

4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol

Cat. No.: B13597806
M. Wt: 257.17 g/mol
InChI Key: MORVCFDTJFVHRT-UHFFFAOYSA-N
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Description

4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol is an organic compound characterized by a bromine atom and two methyl groups attached to a benzene ring, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol typically involves the bromination of 3,5-dimethylphenylbutan-2-ol. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under light or heat to facilitate the bromination process . The reaction conditions generally include:

  • Solvent: Carbon tetrachloride or chloroform
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to complete the bromination

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in ether

    Substitution: Sodium hydroxide in water, sodium cyanide in ethanol, amines in ethanol

Major Products Formed

    Oxidation: 4-(4-Bromo-3,5-dimethylphenyl)butan-2-one

    Reduction: 4-(3,5-Dimethylphenyl)butan-2-ol

    Substitution: 4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-ol, 4-(4-Cyano-3,5-dimethylphenyl)butan-2-ol, 4-(4-Amino-3,5-dimethylphenyl)butan-2-ol

Scientific Research Applications

4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic or nucleophilic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3,5-dimethylphenyl)butan-2-ol
  • 4-(4-Fluoro-3,5-dimethylphenyl)butan-2-ol
  • 4-(4-Iodo-3,5-dimethylphenyl)butan-2-ol

Uniqueness

4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications.

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

4-(4-bromo-3,5-dimethylphenyl)butan-2-ol

InChI

InChI=1S/C12H17BrO/c1-8-6-11(5-4-10(3)14)7-9(2)12(8)13/h6-7,10,14H,4-5H2,1-3H3

InChI Key

MORVCFDTJFVHRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)CCC(C)O

Origin of Product

United States

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